molecular formula C30H42N6O5S B1201709 Glicaramide CAS No. 36980-34-4

Glicaramide

Cat. No. B1201709
CAS RN: 36980-34-4
M. Wt: 598.8 g/mol
InChI Key: DIBGLVNSPMMGHO-UHFFFAOYSA-N
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Description

Glicaramide (SQ-65993) is an orally bioavailable anti-diabetic medication . It has a similar potency as glibenclamide (glyburide) in the class of medication known as sulfonylureas . Its structure is similar since it has a cyclic acyl group which replaces the latter’s 2-methoxy-5-chlorobenzyl .


Molecular Structure Analysis

Glicaramide has a molecular formula of C30H42N6O5S . Its structure includes a cyclic acyl group .

Scientific Research Applications

  • Gas Chromatography-Mass Spectrometry (GC-MS) in Medical Microbiology : Larsson (1994) discusses the use of GC-MS for determining specific microbial constituents and metabolites, which could be relevant for studying Glicaramide in a microbial context (Larsson, 1994).

  • Role of G-Quadruplexes in Biology : Rhodes and Lipps (2015) explore the presence and function of DNA and RNA G-quadruplexes in various cellular pathways. This research could be relevant if Glicaramide interacts with nucleic acid structures (Rhodes & Lipps, 2015).

  • Glycolipids in Blood Serum : Svennerholm and Svennerholm (1963) describe methods for isolating glycolipids from blood serum, which might be pertinent if Glicaramide is involved in lipid metabolism or interacts with glycolipids (Svennerholm & Svennerholm, 1963).

  • Nanotechnology in Medicine and Agriculture : Barik, Sahu, and Swain (2008) review the impact of nanotechnology, including silica-based applications in medicine and agriculture. This could be relevant if Glicaramide has potential nanotechnology applications (Barik, Sahu, & Swain, 2008).

  • Human Hair Ceramides : Hussler et al. (1995) focus on the lipids in human hair, which might be relevant in the context of Glicaramide's interaction with skin or hair (Hussler et al., 1995).

  • Gene Transfection Reagent Using Mesoporous Silica Nanosphere : Radu et al. (2004) discuss a gene transfection system using mesoporous silica nanospheres, which could be relevant if Glicaramide has applications in gene therapy or delivery systems (Radu et al., 2004).

Safety And Hazards

Safety data suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion or inhalation, immediate medical attention is advised .

properties

IUPAC Name

N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-1-ethyl-3-methyl-4-(3-methylbutoxy)pyrazolo[3,4-b]pyridine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42N6O5S/c1-5-36-28-26(21(4)34-36)27(41-18-16-20(2)3)25(19-32-28)29(37)31-17-15-22-11-13-24(14-12-22)42(39,40)35-30(38)33-23-9-7-6-8-10-23/h11-14,19-20,23H,5-10,15-18H2,1-4H3,(H,31,37)(H2,33,35,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBGLVNSPMMGHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC=C(C(=C2C(=N1)C)OCCC(C)C)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)NC(=O)NC4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60190471
Record name Glicaramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

598.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glicaramide

CAS RN

36980-34-4
Record name N-[2-[4-[[[(Cyclohexylamino)carbonyl]amino]sulfonyl]phenyl]ethyl]-1-ethyl-3-methyl-4-(3-methylbutoxy)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36980-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glicaramide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036980344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glicaramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLICARAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UK5SR22C8Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
H Höhn, I Polacek, E Schulze - Journal of Medicinal Chemistry, 1973 - ACS Publications
… l-Cyclohexyl-3-[p-[2-[(l-ethyl-4-isopentoxy-3-methyl-lH-pyrazolo[3,4-b]pyridin-5-yl)formamido]ethyl]phenylsulfonyl]urea (32, glicaramide) was found to have a pronounced hypoglycemic …
Number of citations: 51 pubs.acs.org
B Dogan, S Durdagi - Molecular Informatics, 2021 - Wiley Online Library
… The mean RMSD values for the other three compounds Darapladib, Glicaramide and Lecimide … The RMSDs of Darapladib, Glicaramide and Lecimibide display higher fluctuations and …
Number of citations: 7 onlinelibrary.wiley.com
T Elsaman, M Fares, HA Abdel-Aziz, MI Attia… - Journal of …, 2013 - hindawi.com
Pyridinone derivative 8 was synthesized and transformed into the respective chloropyridine 9, which was allowed to react with hydrazine hydrate to afford pyrazolo[3,4-b]pyridin-3-…
Number of citations: 7 www.hindawi.com
LN Adigopula, J Muthukumaran - bioRxiv, 2023 - biorxiv.org
Pyrazolo[3,4-b]pyridine is a medicinally privileged structure. We have achieved a new and facile synthesis of a combinatorial library of its tetra- and persubstituted derivatives by …
Number of citations: 2 www.biorxiv.org
HA Ghabbour, KM Dawood - 2013 - researchgate.net
Pyridinone derivative 8 was synthesized and transformed into the respective chloropyridine 9, which was allowed to react with hydrazine hydrate to afford pyrazolo [3, 4-b] pyridin-3-…
Number of citations: 0 www.researchgate.net
K Poreba, A Opolski, J Wietrzyk - Acta Poloniae Pharmaceutica, 2002 - ptfarm.pl
Ahstract: The synthesis of several new 3–substituted aminopyrazoloļ34–b] pyridines is described. The obtained compounds were tested for their antiproliferative activity in vitro. Two of …
Number of citations: 29 www.ptfarm.pl
AE Abdel-Rahman, EA Thabet, EA Al-Taifi… - Assiut Univ. J …, 2015 - aunj.journals.ekb.eg
The reaction of 5-acetyl-3-cyano-4-(p-methoxyphenyl)-6-methylpyridine-2(1H)-thione (1) with methyl iodide gave 2-methylthio derivative 2. Heating of 2 with hydrazine hydrate …
Number of citations: 1 aunj.journals.ekb.eg
T Rizbayeva, A Smolobochkin… - The Journal of …, 2022 - ACS Publications
In this article, we report a highly regioselective method for the synthesis of new fused pyridine derivatives─2,3-disubstituted quinolines and 1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one …
Number of citations: 3 pubs.acs.org
M Scarsi, M Podvinec, A Roth, H Hug… - Molecular …, 2006 - academia.edu
Most drugs currently employed in the treatment of type 2 diabetes either target the sulfonylurea receptor stimulating insulin release (sulfonylureas, glinides), or target PPARγ improving …
Number of citations: 6 www.academia.edu
JC Castillo, J Portilla - Targets Heterocycl. Syst, 2018 - soc.chim.it
… For example, several drugs containing pyrazolo[3,4-b]pyridine scaffold such as Tracazolate, Etazolate, and Glicaramide are shown in Figure 4 with their approved activities.Dodiya et. al…
Number of citations: 45 www.soc.chim.it

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